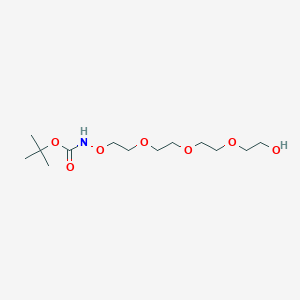
Boc-氨氧基-PEG4-OH
描述
Boc-Aminoxy-PEG4-OH is a polyethylene glycol (PEG) derivative containing a tert-butoxycarbonyl (Boc)-protected aminooxy group and an alcohol group. The hydrophilic PEG spacer increases solubility in aqueous media. The protected aminooxy group can be deprotected under mild acidic conditions and then react with an aldehyde or ketone to form a stable oxime linkage .
科学研究应用
Boc-Aminoxy-PEG4-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
生化分析
Biochemical Properties
Boc-Aminoxy-PEG4-OH is a PEG-based linker that joins two essential ligands, crucial for forming PROTAC molecules. These linkers enable selective protein degradation by exploiting the intracellular ubiquitin-proteasome system . In biochemical reactions, Boc-Aminoxy-PEG4-OH interacts with E3 ubiquitin ligase and target proteins. The nature of these interactions involves the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
Boc-Aminoxy-PEG4-OH influences various cellular processes by promoting the degradation of specific proteins. This compound affects cell signaling pathways, gene expression, and cellular metabolism by removing target proteins that play critical roles in these processes . For example, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and survival .
Molecular Mechanism
The mechanism of action of Boc-Aminoxy-PEG4-OH involves the formation of a ternary complex with E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . Boc-Aminoxy-PEG4-OH acts as a linker that brings the E3 ligase and target protein into close proximity, enabling efficient ubiquitination and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Aminoxy-PEG4-OH can change over time due to its stability and degradation. The compound is stable at -20°C for up to three years in its powder form and for up to one year in solution at -80°C . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to Boc-Aminoxy-PEG4-OH leads to sustained degradation of target proteins and subsequent cellular responses .
Dosage Effects in Animal Models
The effects of Boc-Aminoxy-PEG4-OH vary with different dosages in animal models. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and potential cellular damage . Threshold effects have been identified, where a minimum concentration of Boc-Aminoxy-PEG4-OH is required to achieve efficient protein degradation .
Metabolic Pathways
Boc-Aminoxy-PEG4-OH is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligase, which plays a critical role in the ubiquitination process . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, Boc-Aminoxy-PEG4-OH is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its activity and function .
Subcellular Localization
Boc-Aminoxy-PEG4-OH is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s localization is crucial for its role in promoting the degradation of target proteins within these compartments .
准备方法
Synthetic Routes and Reaction Conditions
Boc-Aminoxy-PEG4-OH is synthesized through a multi-step process. The synthesis typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a Boc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then conjugated to a PEG chain, specifically PEG4, to enhance solubility and biocompatibility.
Introduction of the alcohol group:
Industrial Production Methods
Industrial production of Boc-Aminoxy-PEG4-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of intermediates are synthesized and purified.
Conjugation and protection steps: The intermediates are then subjected to conjugation and protection steps under controlled conditions.
Purification and quality control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure high purity and consistency
化学反应分析
Types of Reactions
Boc-Aminoxy-PEG4-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield the free aminooxy group.
Oxime formation: The free aminooxy group can react with aldehydes or ketones to form stable oxime linkages
Common Reagents and Conditions
Deprotection: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used for deprotection.
Oxime formation: The reaction with aldehydes or ketones typically occurs under neutral to slightly acidic conditions
Major Products Formed
Free aminooxy-PEG4-alcohol: Formed after deprotection of the Boc group.
Oxime-linked products: Formed after reaction with aldehydes or ketones
作用机制
The mechanism of action of Boc-Aminoxy-PEG4-OH involves the formation of stable oxime linkages with aldehyde or ketone groups. The PEG spacer enhances solubility and biocompatibility, while the aminooxy group provides a reactive site for conjugation. This allows for the efficient modification of biomolecules and the creation of stable bioconjugates .
相似化合物的比较
Similar Compounds
t-Boc-Aminooxy-PEG2-alcohol: Contains a shorter PEG chain (PEG2) and similar functional groups.
t-Boc-Aminooxy-PEG3-alcohol: Contains a PEG3 chain and similar functional groups.
t-Boc-Aminooxy-PEG8-alcohol: Contains a longer PEG chain (PEG8) and similar functional groups
Uniqueness
Boc-Aminoxy-PEG4-OH is unique due to its specific PEG4 spacer, which provides an optimal balance between solubility and biocompatibility. The Boc-protected aminooxy group allows for selective deprotection and subsequent conjugation with aldehydes or ketones, making it a versatile reagent for various applications .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO7/c1-13(2,3)21-12(16)14-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-11H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEZAYNNNOMTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



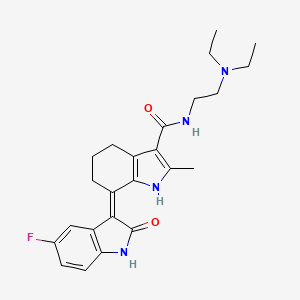
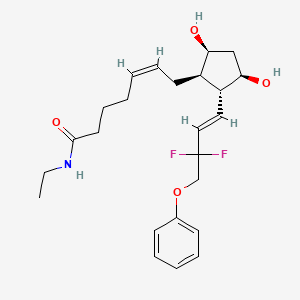
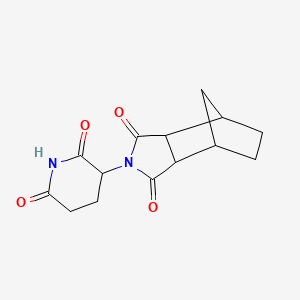
![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)
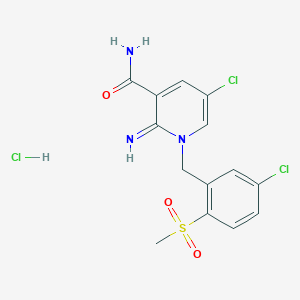
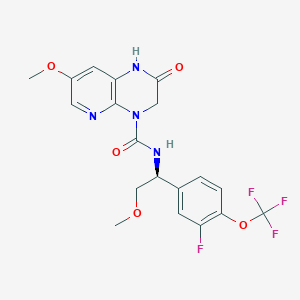
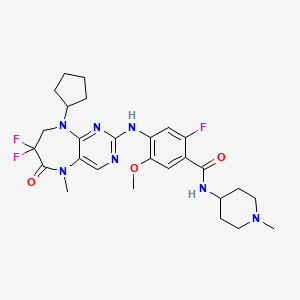
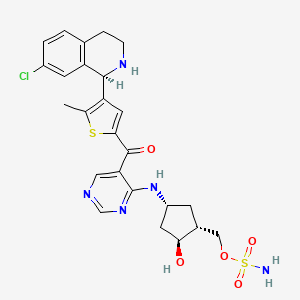
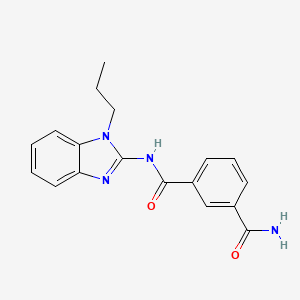
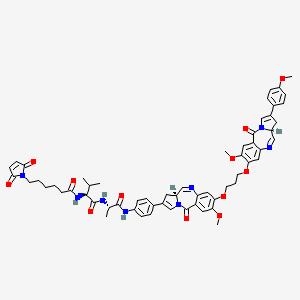
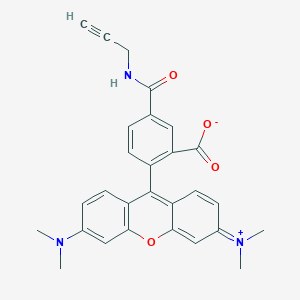
![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)
